Amyloid beta Peptide (42-1)(human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amyloid beta Peptide (42-1)(human), also known as Aβ42, is a protein fragment implicated in Alzheimer’s disease . It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . The peptide is a major constituent of the senile plaques formed in the brains of patients with Alzheimer’s disease .

Synthesis Analysis

The amyloidogenic Aβ42 peptide was efficiently prepared using a double linker system, which improved solubility and chromatographic peak resolution . This enabled full characterization using standard techniques . The peptide is generated in vivo from APP processing by β- and γ-secretase .Chemical Reactions Analysis

Aβ42 has been shown to induce oxidative stress and neurotoxicity in vitro and in vivo . Genetic mutations that result in increased production of Aβ42 from APP are associated with an early onset and accelerated pathology of Alzheimer’s disease .Physical and Chemical Properties Analysis

Aβ42 is a solid, synthetic protein fragment with a molecular weight of 4514.08 . Its solubility is batch-dependent . The peptide shows antimicrobial activity .科学的研究の応用

Amyloid Aggregation and Alzheimer's Disease

The amyloid A4 or beta peptide, particularly the 42-residue form, is a major component of extracellular amyloid deposits in Alzheimer's disease. Research shows that the length of the hydrophobic carboxyl terminus of the A4/beta peptide is crucial in determining its solubility and aggregation properties. These properties are significant factors in promoting amyloid deposition in Alzheimer's disease (Burdick et al., 1992).

Molecular Determinants of Amyloid Deposition

Studies on synthetic beta-protein fragments derived from the C-terminal region of the beta-protein reveal insights into the solubility and conformational properties of these peptides. The sequence 34-42, due to its ability to form stable beta-structure, significantly contributes to the insolubility of the beta-protein and may nucleate the formation of fibrils that constitute amyloid plaque (Halverson et al., 1990).

Conformational Variations and Amyloid Formation

Amyloid beta-peptide (A beta) in Alzheimer's disease (AD) can adopt two major conformational states: an amyloidogenic conformer with high beta-sheet content and a non-amyloidogenic conformer with a random coil conformation. The propensity for adopting the amyloidogenic conformation, which is influenced by the primary structure of the peptide, is a key factor in the rate of fibrillogenesis and protease resistance (Soto & Castaño, 1996).

Binding and Clearance of Soluble A beta

Research has identified human alpha2-macroglobulin (alpha2M) as a high-affinity binding protein for A beta(1-42). This interaction suggests that alpha2M could function as a carrier protein for A beta, potentially influencing the clearance of A beta from tissues such as the brain (Du et al., 1997).

Intracellular Accumulation and Resistance to Degradation

The 42-residue synthetic peptide, beta 1-42, accumulates in cultured human skin fibroblasts and is stable for extended periods. Its intracellular accumulation correlates with the ability to aggregate, suggesting that aggregated A4/beta protein may be resistant to degradation. This could be a factor in endosomal or lysosomal processing of APP, leading to amyloid accumulation (Knauer et al., 1992).

Solution Conformations and Aggregational Properties

Amyloid beta-peptides exhibit mixtures of beta-sheet, alpha-helix, and random coil structures, with the relative proportions varying significantly depending on solution conditions. The beta-sheet conformation is favored in aqueous solution, while alpha-helical structure is favored in organic media, suggesting a dynamic nature of amyloid beta-peptide in solution (Barrow et al., 1992).

Carboxy Terminus and Amyloid Formation

The carboxy terminus of the beta amyloid protein is a critical determinant for the seeding of amyloid formation, influencing the rate of amyloid formation and its "kinetic solubility". This finding is important for understanding the nucleation-dependent phenomenon of amyloidogenesis in AD (Jarrett et al., 1993).

作用機序

Target of Action

Amyloid beta Peptide (42-1)(human) primarily targets neurons, astrocytes, and brain microvascular endothelial cells . It is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptide is derived from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid beta Peptide (42-1)(human) in a cholesterol-dependent process .

Mode of Action

Amyloid beta Peptide (42-1)(human) interacts with its targets through a process of aggregation and deposition. It transitions from a soluble α-helical structure to β-sheet aggregates . This aggregation process is believed to be a key factor in the neurotoxic effects associated with Alzheimer’s disease . The peptide can aggregate to form soluble oligomeric species and insoluble fibrillar or amorphous assemblies .

Biochemical Pathways

Amyloid beta Peptide (42-1)(human) affects several biochemical pathways. It is produced by the proteolytic cleavage of β- and γ-secretases . In the extracellular environment, the peptide is able to aggregate and form fibrillar aggregates, producing inflammation by microglia induction, oxidative stress by ROS production, and apoptosis . It also reduces mitochondrial respiration by decreasing the expression of tricarboxylic acid cycle enzymes and electron transport chain complexes .

Pharmacokinetics

The pharmacokinetics of Amyloid beta Peptide (42-1)(human) are complex. After a single intravenous bolus injection, the plasma pharmacokinetics were found to be similar for both Amyloid beta Peptide (42-1)(human) and its related peptides . .

Result of Action

The action of Amyloid beta Peptide (42-1)(human) results in several molecular and cellular effects. It has been found to downregulate bcl-2 and increase the levels of bax . It also disrupts the function of neurons, astrocytes, and endothelial cells, inducing mitochondrial apoptotic pathways . The peptide’s aggregation and deposition lead to the formation of amyloid plaques, a major pathological hallmark of Alzheimer’s disease .

Action Environment

The action of Amyloid beta Peptide (42-1)(human) can be influenced by environmental factors. For instance, the peptide’s aggregation process can be affected by the extracellular environment . .

Safety and Hazards

将来の方向性

Further studies are needed to address whether therapies directed toward brain oxidative stress and oxidatively modified key brain proteins might help delay or prevent the progression of Alzheimer’s disease . There are also ongoing efforts to develop novel, potentially effective agents for the treatment of Alzheimer’s disease .

生化学分析

Biochemical Properties

“Amyloid beta Peptide (42-1)(human)” interacts with various enzymes, proteins, and other biomolecules. It is known to bind transient metals such as copper, zinc, and iron . In vitro, it can reduce Cu^2+ and Fe^3+ to Cu^+ and Fe^2+, respectively . It also binds to lipoproteins and apolipoproteins E and J in the cerebrospinal fluid and to HDL particles in plasma, inhibiting metal-catalyzed oxidation of lipoproteins .

Cellular Effects

“Amyloid beta Peptide (42-1)(human)” has significant effects on various types of cells and cellular processes. At higher concentrations, it increases apoptotic cell death and DNA damage . At lower concentrations, it significantly promotes cell proliferation and glial cell specification . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Amyloid beta Peptide (42-1)(human)” involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also involved in copper homeostasis/oxidative stress through copper ion reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Amyloid beta Peptide (42-1)(human)” change over time. It has been observed that under oxidative stress, there is an increase in intralysosomal “Amyloid beta Peptide (42-1)(human)” content .

Dosage Effects in Animal Models

In animal models, the effects of “Amyloid beta Peptide (42-1)(human)” vary with different dosages. For instance, it has been shown that “Amyloid beta Peptide (42-1)(human)” pathology profoundly affects human astrocytes and changes their entire energy metabolism .

Metabolic Pathways

“Amyloid beta Peptide (42-1)(human)” is involved in several metabolic pathways. It is known to be involved in copper homeostasis/oxidative stress through copper ion reduction .

Transport and Distribution

“Amyloid beta Peptide (42-1)(human)” is transported and distributed within cells and tissues. It has been shown that endocytosis of “Amyloid beta Peptide (42-1)(human)” is caveolae-mediated . Following endocytosis, it is sorted by the endo-lysosomal system .

Subcellular Localization

The subcellular localization of “Amyloid beta Peptide (42-1)(human)” includes the cell membrane, perikaryon, cell projection, growth cone, clathrin-coated pit, early endosome, and cytoplasmic vesicle . It is also found in small cytoplasmic granules in both neurites and perikarya .

特性

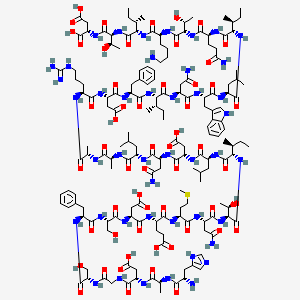

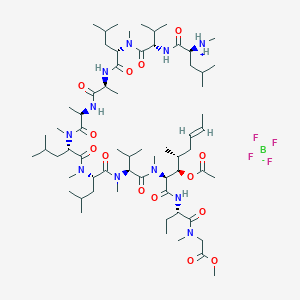

| { "Design of the Synthesis Pathway": "The synthesis of Amyloid beta Peptide (42-1)(human) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids", "Rink amide resin", "HBTU", "N,N-diisopropylethylamine (DIPEA)", "piperidine", "DMF", "DCM", "TFA", "Triisopropylsilane (TIS)", "Anhydrous ether" ], "Reaction": [ "1. Swell Rink amide resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin with 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Add the first Fmoc-protected amino acid (Valine) to the resin using HBTU and DIPEA in DMF.", "5. Couple the next Fmoc-protected amino acid (Isoleucine) to the resin using HBTU and DIPEA in DMF.", "6. Repeat step 5 until all amino acids are coupled in the desired sequence.", "7. Deprotect the peptide using TFA and TIS in anhydrous ether.", "8. Purify the crude peptide using HPLC.", "9. Analyze the purified peptide using mass spectrometry." ] } | |

CAS番号 |

317366-82-8 |

分子式 |

C203H311N55O60S |

分子量 |

4514 g/mol |

IUPAC名 |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1 |

InChIキー |

QBEAMNLSDYIUGM-TYMWQTOHSA-N |

異性体SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |

配列 |

One Letter Code: AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。